2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone

Description

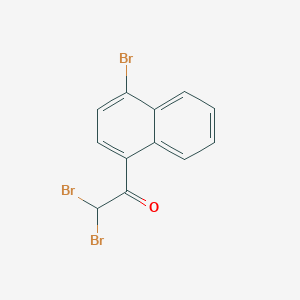

2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is a polyhalogenated aromatic ketone characterized by a naphthalene core substituted with a bromine atom at the 4-position and an α,α-dibromoethanone moiety. The naphthalene system enhances aromatic conjugation and steric bulk, differentiating it from simpler phenyl analogs. This compound is hypothesized to serve as a precursor in cross-coupling reactions or bioactive molecule synthesis, leveraging its halogen-rich scaffold .

Properties

Molecular Formula |

C12H7Br3O |

|---|---|

Molecular Weight |

406.89 g/mol |

IUPAC Name |

2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H7Br3O/c13-10-6-5-9(11(16)12(14)15)7-3-1-2-4-8(7)10/h1-6,12H |

InChI Key |

UVQLECWKXSXVAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone typically involves the bromination of 1-(4-bromonaphthalen-1-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-bromonaphthalen-1-yl)ethanol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation can convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent, and room temperature.

Oxidation: Potassium permanganate (KMnO4), aqueous medium, and controlled temperature.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol.

Oxidation: 2,2-Dibromo-1-(4-bromonaphthalen-1-yl)acetic acid.

Scientific Research Applications

2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing brominated compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the aromatic ring and ethanone group critically influence melting points, solubility, and spectral properties.

Key Observations :

Reactivity in Halogenation and Functionalization

- Bromination Efficiency: In ionic liquid ([BMIM(SO₃H)][OTf]), dibromination of acetophenones with NBS proceeds stepwise. For example, 2',6'-dimethoxyacetophenone (18) forms mono- and di-brominated products depending on NBS equivalents . The target compound’s naphthalene system may resist over-bromination due to steric hindrance.

- Electrophilic Substitution: Halogenated ethanones undergo regioselective reactions. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone () is a precursor for adrenaline analogs, while 2,2-dibromo-1-(4-chlorophenyl)ethanone (CAS 13651-12-2) participates in nucleophilic aromatic substitutions . The target compound’s naphthalene ring may favor electrophilic attack at the less hindered 5- or 6-positions.

Crystallographic and Structural Insights

- Phenyl Derivatives: In 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (), intramolecular O–H···O and intermolecular C–H···O hydrogen bonds stabilize the crystal lattice. The dihedral angle between aromatic rings in fluorine-substituted analogs (e.g., 73.22° in ) highlights substituent-dependent packing .

- Naphthalene System : The bulkier naphthalene group in the target compound likely induces greater π–π stacking distances (>3.6 Å) compared to phenyl derivatives, as seen in related naphthalene structures .

Biological Activity

2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is a brominated organic compound with the molecular formula C12H7Br3O. It is characterized by its complex structure, which includes a naphthalene ring substituted with multiple bromine atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to the presence of bromine atoms, which enhance reactivity and allow for interactions with cellular components.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The proposed mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to disruption of critical cellular processes .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate to High |

| 2,2-Dibromo-1-(4-bromophenyl)ethanone | Moderate | Low |

| 2,2-Dibromo-1-(6-bromonaphthalen-2-yl)ethanone | Low | Moderate |

This table illustrates the relative biological activities of this compound compared to similar compounds. Its unique brominated structure contributes to its enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules. The bromine substituents increase the electrophilicity of the carbonyl group in the ethanone moiety, facilitating nucleophilic attack by biological targets such as proteins and nucleic acids. This interaction can lead to:

- Disruption of cellular signaling pathways : By modifying key proteins involved in cell proliferation.

- Induction of oxidative stress : Leading to cellular damage and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of many standard antibiotics, suggesting a potential application in treating resistant bacterial infections.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against several cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and DNA fragmentation. The compound was particularly effective in overcoming drug resistance in certain cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.